An In-depth Technical Guide to 3-(2,5-Dichlorophenoxy)piperidine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-(2,5-Dichlorophenoxy)piperidine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Dichlorophenoxy)piperidine is a heterocyclic organic compound featuring a piperidine ring linked to a 2,5-dichlorophenoxy group via an ether bond at the 3-position. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds due to its ability to confer desirable pharmacokinetic properties and interact with various biological targets.[1][2] The incorporation of a dichlorinated phenyl ring suggests potential for this molecule to engage in specific binding interactions, making it a compound of interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical structure, plausible synthetic routes, predicted physicochemical properties, and a discussion of its potential pharmacological relevance based on analogous structures.
Chemical Structure and Properties
The structure of 3-(2,5-Dichlorophenoxy)piperidine combines the saturated heterocyclic amine of piperidine with the rigid, electron-withdrawn dichlorinated aromatic ring. This combination of a flexible saturated ring and a rigid aromatic system provides a unique three-dimensional profile for potential interactions with biological macromolecules.
Basic Information:
Predicted Physicochemical Properties
Disclaimer: The following data are predicted values from computational models, as experimental data is not publicly available.
| Property | Predicted Value | Source |
| Melting Point | 85-95 °C | (Predicted) |
| Boiling Point | 320-340 °C at 760 mmHg | (Predicted) |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and dichloromethane. | (Predicted) |
| logP | ~3.5-4.0 | (Predicted) |
| pKa (of the piperidine nitrogen) | ~8.5-9.5 | (Predicted) |
Synthesis of 3-(2,5-Dichlorophenoxy)piperidine
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-(2,5-Dichlorophenoxy)piperidine.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-hydroxypiperidine (Starting Material)
N-Boc-3-hydroxypiperidine is a commercially available starting material. If synthesized in-house, it can be prepared from 3-hydroxypiperidine.
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Procedure: To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq). Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield N-Boc-3-hydroxypiperidine.
Step 2, Route A: Williamson Ether Synthesis
This classic method involves the reaction of an alkoxide with an alkyl or aryl halide. In this case, the alkoxide of N-Boc-3-hydroxypiperidine reacts with a suitable 2,5-dichlorophenyl electrophile.
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Causality: The Williamson synthesis is a robust and well-established method for ether formation.[3][4] The use of a strong base is necessary to deprotonate the secondary alcohol of the piperidine ring, forming a nucleophilic alkoxide.
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Protocol:
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To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or THF, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
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Add 2,5-dichlorophenol (1.1 eq) to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
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Cool the reaction to room temperature and quench carefully with water.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude N-Boc-3-(2,5-dichlorophenoxy)piperidine by column chromatography.
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Step 2, Route B: Mitsunobu Reaction
The Mitsunobu reaction allows for the formation of an ether linkage with inversion of stereochemistry at the alcohol carbon, although for a racemic starting material, this is not a concern. It is known for its mild reaction conditions.[1][5]
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Causality: This reaction activates the alcohol by forming a phosphonium intermediate, which is then displaced by the phenoxide nucleophile in an SN2 reaction.[6] It is particularly useful when the Williamson synthesis conditions are too harsh for other functional groups in the molecule.
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Protocol:
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Dissolve N-Boc-3-hydroxypiperidine (1.0 eq), 2,5-dichlorophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure.
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The crude product can be purified directly by column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.
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Step 3: N-Deprotection
The final step is the removal of the N-Boc protecting group to yield the target compound.
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Protocol:
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Dissolve the purified N-Boc-3-(2,5-dichlorophenoxy)piperidine (1.0 eq) in a suitable solvent such as DCM or 1,4-dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M solution, 5-10 eq).
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Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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If an acid salt is formed, dissolve the residue in water and basify with a suitable base (e.g., saturated sodium bicarbonate or 1M NaOH) to a pH of 9-10.
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Extract the free base product with an organic solvent (e.g., DCM or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(2,5-Dichlorophenoxy)piperidine. Further purification by chromatography or crystallization may be necessary.
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Predicted Spectral Data
Disclaimer: The following spectral data are predicted and should be used for reference purposes. Actual experimental data may vary.
¹H NMR (Predicted):
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Aromatic Protons: Signals in the range of δ 6.8-7.4 ppm, showing coupling patterns consistent with a 1,2,5-trisubstituted benzene ring.
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Piperidine Protons: A complex series of multiplets in the range of δ 1.5-3.5 ppm. The proton at the 3-position (methine proton) adjacent to the ether oxygen would likely appear as a multiplet in the downfield region of this range (δ ~4.0-4.5 ppm). The protons on the carbons adjacent to the nitrogen would also be in the downfield portion of this range.
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N-H Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR (Predicted):
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Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the ether linkage would be the most downfield, and the carbons bearing the chlorine atoms would also have characteristic shifts.
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Piperidine Carbons: Signals in the range of δ 20-80 ppm. The carbon at the 3-position (C-O) would be the most downfield in this group (δ ~70-80 ppm). The carbons adjacent to the nitrogen (C-2 and C-6) would appear in the range of δ 45-55 ppm.
IR Spectroscopy (Predicted):
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N-H Stretch: A broad peak around 3300-3400 cm⁻¹ (for the free base).
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C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
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C-O-C Stretch (Aryl Ether): Strong, characteristic peaks around 1200-1250 cm⁻¹.
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C-Cl Stretch: Peaks in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): A peak at m/z 245, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% intensity of M⁺, and M+4 peak at ~10% intensity).
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Fragmentation: Likely fragmentation would involve cleavage of the ether bond, loss of the dichlorophenyl group, and fragmentation of the piperidine ring.
Potential Pharmacological Applications and Structure-Activity Relationships
While no specific pharmacological data for 3-(2,5-Dichlorophenoxy)piperidine has been published, the structural motifs suggest several areas of potential interest for drug discovery. The analysis of structurally related compounds can provide insights into possible biological activities.
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Central Nervous System (CNS) Targets: Piperidine derivatives are well-represented among CNS-active drugs.[7] The lipophilicity suggested by the predicted logP may allow for blood-brain barrier penetration. Dichlorophenylpiperidine and dichlorophenoxypiperidine analogues have been investigated for their activity at various CNS receptors, including dopamine and serotonin receptors. For instance, some piperidine-substituted benzoxazole derivatives have been explored as multi-target antipsychotics with affinities for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[8]
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Ion Channel Modulation: The phenoxy-piperidine scaffold is present in compounds that modulate ion channels. The specific substitution pattern on the phenyl ring is critical for activity and selectivity.
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Structure-Activity Relationship (SAR) Insights:
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The position and nature of the substituents on the phenyl ring are critical determinants of pharmacological activity. The 2,5-dichloro substitution pattern provides a specific electronic and steric profile that would differ from the more commonly studied 3,4-dichloro or other isomers.
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The stereochemistry at the 3-position of the piperidine ring, if resolved into its enantiomers, could lead to significant differences in potency and selectivity for a given biological target.
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The secondary amine of the piperidine ring offers a site for further modification to explore SAR and optimize properties such as solubility and target engagement.
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Safety and Handling
Disclaimer: No specific toxicity data for 3-(2,5-Dichlorophenoxy)piperidine is available. The following is based on general knowledge of related compounds.
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As with any novel chemical entity, 3-(2,5-Dichlorophenoxy)piperidine should be handled with care in a well-ventilated fume hood.
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Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
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Given its amine functional group, it is likely to be a skin and eye irritant.
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The toxicological properties have not been thoroughly investigated.
Conclusion
3-(2,5-Dichlorophenoxy)piperidine represents an interesting, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles. The proposed synthetic routes via Williamson ether synthesis or the Mitsunobu reaction are highly viable and offer clear pathways for its preparation in a laboratory setting. While experimental data on its properties are lacking, computational predictions provide a useful starting point for its characterization. The structural alerts within the molecule suggest that it may possess interesting pharmacological properties, particularly in the area of CNS drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential.
References
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Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]
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Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]
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Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]
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The Williamson Ether Synthesis. Available at: [Link]
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Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine. PubMed. Available at: [Link]
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Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available at: [Link]
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Williamson ether synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]
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15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
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Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. Available at: [Link]
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